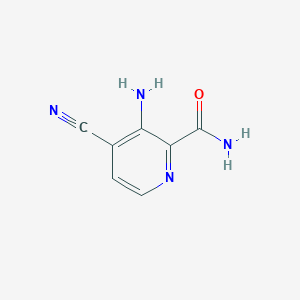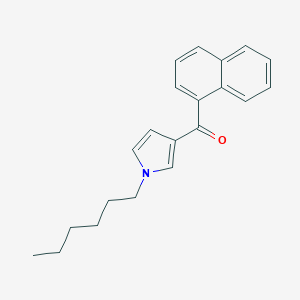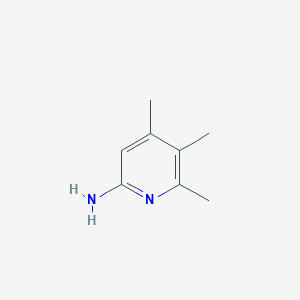
3-Amino-4-cyanopyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-cyanopyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACPC and is a derivative of pyridine. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The exact mechanism of action of ACPC is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including learning and memory.
Biochemische Und Physiologische Effekte
ACPC has been found to have a wide range of biochemical and physiological effects. These include increasing the release of acetylcholine, dopamine, and norepinephrine, as well as increasing blood flow to the brain. ACPC has also been found to have antioxidant properties and may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACPC in lab experiments is its high purity, which ensures accurate and reproducible results. However, ACPC can be expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of ACPC is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on ACPC. One area of interest is the development of new drugs based on the structure of ACPC. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its potential applications in the treatment of neurological disorders. Finally, ACPC may have potential applications in other areas of research, such as cancer and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
ACPC has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
155879-89-3 |
|---|---|
Produktname |
3-Amino-4-cyanopyridine-2-carboxamide |
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
3-amino-4-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-3-4-1-2-11-6(5(4)9)7(10)12/h1-2H,9H2,(H2,10,12) |
InChI-Schlüssel |
BTXHUQIYIXFEEQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C#N)N)C(=O)N |
Kanonische SMILES |
C1=CN=C(C(=C1C#N)N)C(=O)N |
Synonyme |
2-Pyridinecarboxamide,3-amino-4-cyano-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)










